Cas no 885277-92-9 (7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid)

885277-92-9 structure

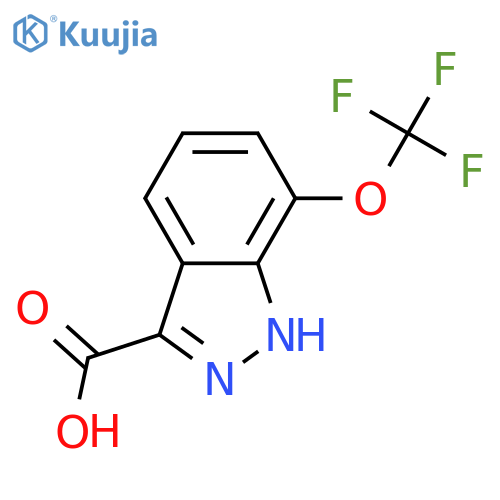

商品名:7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid

CAS番号:885277-92-9

MF:C9H5F3N2O3

メガワット:246.142812490463

MDL:MFCD06804529

CID:711473

PubChem ID:29946861

7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-3-carboxylicacid, 7-(trifluoromethoxy)-

- 7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

- 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid

- 1H-Indazole-3-carboxylicacid,7-(trifluoromethoxy)

- 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (ACI)

- DTXSID20652383

- AB30322

- DB-077731

- LAJOFHIWXSUJIE-UHFFFAOYSA-N

- CS-0080652

- 7-(Trifluoromethoxy)-1H-indazole-3-carboxylicacid

- 885277-92-9

- 7-(Trifluoromethoxy)1H-indazole-3-carboxylic acid

- SY343655

- MFCD06804529

- SCHEMBL2857475

- 7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid

-

- MDL: MFCD06804529

- インチ: 1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16)

- InChIKey: LAJOFHIWXSUJIE-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2C(=C(C=CC=2)OC(F)(F)F)NN=1)O

計算された属性

- せいみつぶんしりょう: 246.02500

- どういたいしつりょう: 246.02522651g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 239.0±40.0 °C at 760 mmHg

- フラッシュポイント: 98.3±27.3 °C

- PSA: 75.21000

- LogP: 2.15970

- じょうきあつ: 0.0±0.5 mmHg at 25°C

7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB536839-1 g |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 1g |

€1,160.80 | 2022-07-29 | ||

| Chemenu | CM150798-1g |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 95% | 1g |

$549 | 2021-08-05 | |

| Alichem | A269001818-1g |

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid |

885277-92-9 | 95% | 1g |

$516.66 | 2023-08-31 | |

| eNovation Chemicals LLC | D968342-250mg |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 95% | 250mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | D968342-1g |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 95% | 1g |

$1115 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0145-5g |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 96% | 5g |

20692.23CNY | 2021-05-07 | |

| abcr | AB536839-50 mg |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid; . |

885277-92-9 | 50mg |

€355.50 | 2023-07-11 | ||

| abcr | AB536839-100 mg |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid; . |

885277-92-9 | 100MG |

€481.30 | 2023-07-11 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0145-500mg |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 96% | 500mg |

¥8726.45 | 2025-01-21 | |

| eNovation Chemicals LLC | D968342-5g |

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid |

885277-92-9 | 95% | 5g |

$4475 | 2025-02-20 |

7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

885277-92-9 (7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid) 関連製品

- 133841-08-4(7-Methoxy-1H-indazole-3-carboxylic acid)

- 869782-97-8(6-(trifluoromethoxy)-2H-indazole-3-carboxylic acid)

- 869782-94-5(5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885277-92-9)7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):447.0